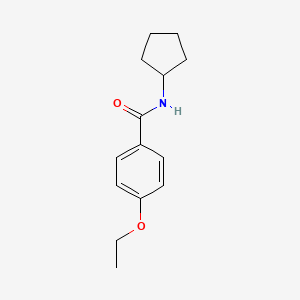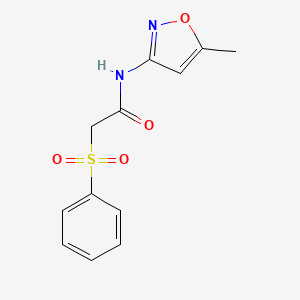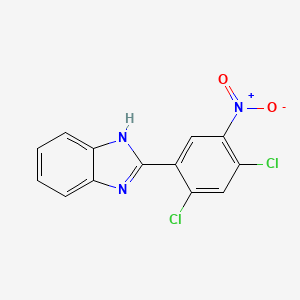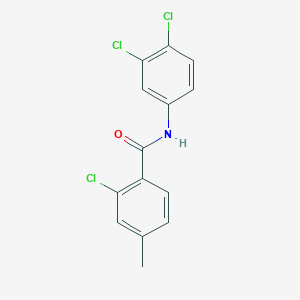![molecular formula C15H10N2O4 B5731623 3-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)phenyl acetate](/img/structure/B5731623.png)
3-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)phenyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)phenyl acetate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It is a heterocyclic compound with a molecular formula C18H12N2O4. This compound is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. The following paper aims to provide an overview of this compound and its potential applications in scientific research.
Mécanisme D'action
The mechanism of action of 3-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)phenyl acetate is not fully understood. However, it has been suggested that this compound may inhibit the activity of enzymes involved in cell division and growth, leading to the inhibition of cancer cell growth. It has also been suggested that this compound may disrupt the cell membrane of bacteria and fungi, leading to their death.
Biochemical and Physiological Effects:
This compound has been found to have both biochemical and physiological effects. It has been found to inhibit the activity of enzymes involved in cell division and growth, leading to the inhibition of cancer cell growth. It has also been found to disrupt the cell membrane of bacteria and fungi, leading to their death. Furthermore, this compound has been found to have antioxidant properties, which may have potential applications in the prevention of oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)phenyl acetate in lab experiments include its high yield and purity, as well as its potential applications in various fields of scientific research. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Orientations Futures
There are several future directions for the study of 3-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)phenyl acetate. These include further studies to fully understand its mechanism of action, as well as its potential applications in the development of new antimicrobial agents, cancer treatments, and materials for electronic and optical devices. Furthermore, future studies may also focus on the potential use of this compound in the prevention of oxidative stress-related diseases.
Méthodes De Synthèse
The synthesis of 3-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)phenyl acetate involves the reaction of 2,3-pyridinedicarboxylic anhydride with 4-aminophenol in the presence of acetic anhydride. The resulting compound is then purified through recrystallization to obtain the final product. This synthesis method has been optimized for high yield and purity and has been used in various research studies.
Applications De Recherche Scientifique
3-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)phenyl acetate has been studied for its potential applications in various fields of scientific research. It has been found to have antibacterial and antifungal properties, making it a potential candidate for the development of new antimicrobial agents. This compound has also been studied for its potential applications in cancer research, as it has been found to inhibit the growth of cancer cells in vitro. Furthermore, it has been studied for its potential use in the development of new materials for electronic and optical devices.
Propriétés
IUPAC Name |
[3-(5,7-dioxopyrrolo[3,4-b]pyridin-6-yl)phenyl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O4/c1-9(18)21-11-5-2-4-10(8-11)17-14(19)12-6-3-7-16-13(12)15(17)20/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJDCVEVPBWUZCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC(=C1)N2C(=O)C3=C(C2=O)N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-fluorophenyl)thio]-N-(4-methyl-3-nitrophenyl)acetamide](/img/structure/B5731549.png)
![N-[2-(4-fluorophenyl)ethyl]-3-(3-nitrophenyl)acrylamide](/img/structure/B5731563.png)
![1-[4-(benzyloxy)benzyl]piperidine](/img/structure/B5731566.png)



![2-(3,4-dichlorophenyl)-N'-{[(2,3-dimethylphenoxy)acetyl]oxy}ethanimidamide](/img/structure/B5731589.png)
![2-[2-(2,4-dichlorophenyl)vinyl]-3-methylnaphthoquinone](/img/structure/B5731591.png)
![{5-bromo-2-[(2-fluorobenzyl)oxy]phenyl}methanol](/img/structure/B5731595.png)

![N-{3-[(4-iodophenoxy)methyl]-4-methoxybenzylidene}-3,5-dimethyl-4H-1,2,4-triazol-4-amine](/img/structure/B5731605.png)

![methyl 5-[(2-methoxy-4-propylphenoxy)methyl]-2-furoate](/img/structure/B5731616.png)
